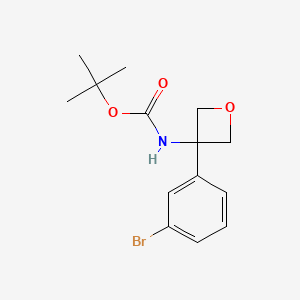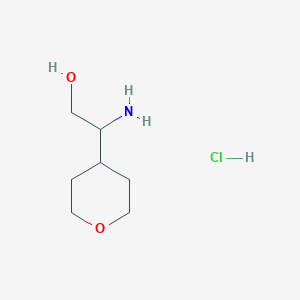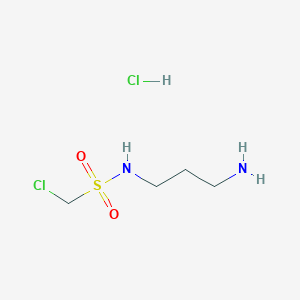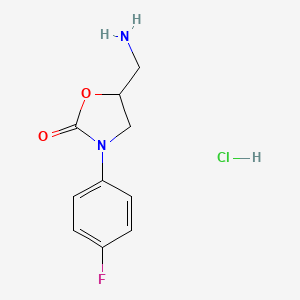
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride, often referred to as “AMF-HCl”, is a unique synthetic compound that has been used in scientific research for a variety of applications. This compound is a derivative of the oxazolidinone class of compounds, and it has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Drug Intermediates
A notable application involves the enzymatic synthesis of an ezetimibe intermediate, which utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) for converting ET-4 to (S)-ET-5, an important chiral intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. This process achieved a conversion of 99.1% and a diastereomeric excess of 99%, representing the highest values reported for the production of (S)-ET-5 (Liu et al., 2017).
Synthesis of GABA Analogues
The compound also serves as a key intermediate in the synthesis of GABA (γ-aminobutyric acid) analogues, demonstrating the versatility of oxazolidinone derivatives in synthesizing biologically active molecules. Through cyanomethylation of chiral enolates, 2-substituted derivatives of GABA are produced, showcasing the compound's role in synthesizing neurotransmitter analogues (Azam et al., 1996).
Antibiotic Synthesis
Another significant application is in the synthesis of the antibiotic Linezolid, where an expedient cyclization of the α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline yields the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to produce Linezolid in almost quantitative yield. This demonstrates the compound's role in the efficient synthesis of clinically important antibiotics (Greco et al., 2014).
Kinetic Resolution for Drug Synthesis
Lipase-catalyzed kinetic resolution has been developed for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, another intermediate for the synthesis of ezetimibe. This enzymatic method demonstrates the compound's importance in producing intermediates for cholesterol absorption inhibitors (Singh et al., 2013).
Propiedades
IUPAC Name |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVYQLNJKCOMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride | |
CAS RN |
1177340-06-5 |
Source


|
| Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




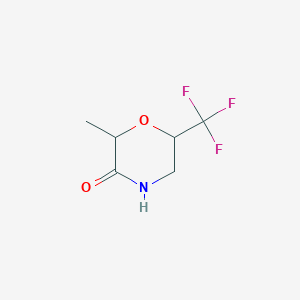
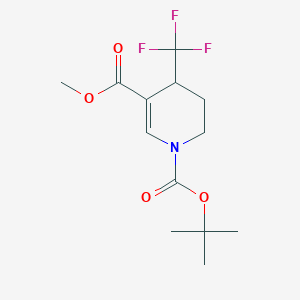
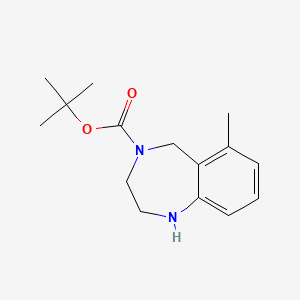
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)

